2-bromo-5-(2-methoxyethyl)thiophene

Catalog No.
S6447214
CAS No.
100650-82-6
M.F
C7H9BrOS
M. Wt
221.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-5-(2-methoxyethyl)thiophene

CAS Number

100650-82-6

Product Name

2-bromo-5-(2-methoxyethyl)thiophene

Molecular Formula

C7H9BrOS

Molecular Weight

221.1
2-bromo-5-(2-methoxyethyl)thiophene is a well-known substituted thiophene compound used in various fields of research and industry. It is a member of the thiophene family of compounds, which are characterized by their six-membered ring that contains sulfur and varying substituents. The compound finds wide application in pharmaceuticals, materials science, and organic synthesis as a result of its superior chemical and physical properties.

2-bromo-5-(2-methoxyethyl)thiophene possesses unique physical and chemical properties that make it an attractive choice for various scientific applications. It is a pale yellow solid with a molecular formula of C9H11BrO2S and a molar mass of 259.14 g/mol. The compound has a melting point of 28-30°C, a boiling point of 290°C, and a solubility in water of approximately 0.2 g/L.
The synthesis of 2-bromo-5-(2-methoxyethyl)thiophene can be achieved through various methods, including organic synthesis and chemical modification. One well-known method is the synthesis of a parent thiophene ring followed by the introduction of the methoxyethyl and bromine groups. Chemical characterization of the compound is essential to identify and confirm its structure and purity. Various analytical methods can be employed, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and x-ray crystallography.
Several analytical techniques have been performed to identify and quantify 2-bromo-5-(2-methoxyethyl)thiophene, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These analytical methods are used to determine the purity and quality of the compound.
Studies have shown that the compound possesses several biological properties, including antitumor and anti-inflammatory activities. It has been used in the development of various drugs such as antitumor agents and antibiotics. The compound has shown an inhibitory effect on the growth of various tumor cell lines, including colon, breast, and lung cancer.
The toxicity and safety of 2-bromo-5-(2-methoxyethyl)thiophene have been evaluated on various organisms. The compound was found to be non-toxic at low concentrations, and high doses resulted in no significant side effects. Researchers should take precautions when handling the compound and adhere strictly to safety protocols to avoid any harm.
2-bromo-5-(2-methoxyethyl)thiophene has found various applications in science and industry, including pharmaceutical development, materials science, and organic synthesis. It is used as a building block for the synthesis of various biologically active compounds, such as diuretic agents, antitumor agents, and antibiotics. The chemical has been used to modify the surfaces of electrode materials to increase their conductivity, thereby finding applications in organic electronics and energy storage devices.
Researchers are continuously exploring the potential of 2-bromo-5-(2-methoxyethyl)thiophene in novel scientific applications. Recent studies have focused on its use as a ligand in catalytic processes, as well as in the development of organic solar cells and flexible electronics.
2-bromo-5-(2-methoxyethyl)thiophene is a compound of significant interest, with numerous potential applications in various fields of research and industry. For instance, the compound may find an application in the development of more efficient electronic devices and renewable energy products. As a result, research on this compound remains significant, with several research activities currently ongoing.
Despite the potential benefits of 2-bromo-5-(2-methoxyethyl)thiophene, some limitations exist that require further research. One major limitation is its low solubility in water, which makes it challenging to formulate aqueous-based products. Future studies should consider ways to enhance its solubility while maintaining its properties. Another area for investigation is the use of 2-bromo-5-(2-methoxyethyl)thiophene in drug delivery systems, providing a platform for targeted therapies. Additionally, further studies may focus on its toxicology, performing experiments that result in a full understanding of its safety and efficacy.
In conclusion, 2-bromo-5-(2-methoxyethyl)thiophene is a highly versatile compound that finds numerous scientific applications across various fields, including pharmaceuticals, materials science, and organic synthesis. With its unique properties and potential benefits, continued research into it is highly warranted. Efforts to optimize methods of synthesis, develop safer handling methods and evaluate its potential for future applications will ensure continued advancements.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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